6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid
Overview
Description
6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Analog Compounds : The compound has been synthesized for potential applications in various fields. Sun Yan (2010) reported the synthesis of 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid inner salt through Fischer Indole methodology, highlighting its potential for further research and applications (Sun Yan, 2010).
Cancer Detection Using Optical Imaging : A water-soluble near-infrared dye developed for cancer detection using optical imaging includes a similar structure. This dye showed potential for developing molecular-based beacons for cancer detection, indicating its application in biomedical imaging and diagnostics (Pham, Medarova, & Moore, 2005).
Fluorescence Studies and Labeling of Oligodeoxyribonucleotides : The compound and its derivatives have been used in fluorescence studies. Singh and Singh (2007) synthesized novel fluorophores based on the compound for labeling nucleosides and demonstrated their higher hybridization affinity and good fluorescence signals when attached to oligodeoxyribonucleotides (Singh & Singh, 2007).
Development of Heterocyclic Systems : The compound has been used in the synthesis of nitrogen and sulfur heterocyclic systems. A study by Boraei et al. (2020) demonstrated the efficient synthesis of indole, triazole, pyridazine, and quinoxaline hybrids, indicating its utility in the creation of new classes of heterocyclic compounds (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Application in Dye Synthesis : The compound has been utilized in the synthesis of indodicarbocyanine dyes. Markova et al. (2013) synthesized a series of mono-reactive, water-soluble dyes based on a similar structure, showing their potential in various applications, including biochemical labeling and imaging (Markova et al., 2013).
Properties
IUPAC Name |
6-(2,3-dimethyl-5-sulfoindol-3-yl)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-16(2,9-5-3-4-6-15(18)19)13-10-12(23(20,21)22)7-8-14(13)17-11/h7-8,10H,3-6,9H2,1-2H3,(H,18,19)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCMZZOTVCLUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)CCCCCC(=O)O)C=C(C=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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